molecular formula C4H10INO2 B1486944 4-Aminobutyric Acid Hydroiodide CAS No. 2096495-60-0

4-Aminobutyric Acid Hydroiodide

Cat. No.: B1486944
CAS No.: 2096495-60-0
M. Wt: 231.03 g/mol
InChI Key: FBUOEPIRXOJDEP-UHFFFAOYSA-N
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Description

4-Aminobutyric Acid Hydroiodide is a useful research compound. Its molecular formula is C4H10INO2 and its molecular weight is 231.03 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

4-Aminobutyric Acid Hydroiodide, also known as Gamma-Aminobutyric Acid (GABA), is a non-protein amino acid that naturally and widely occurs in animals, plants, and microorganisms . It primarily targets the central nervous system of mammals, where it acts as the chief inhibitory neurotransmitter .

Mode of Action

The compound interacts with its targets by binding to GABA receptors located in the postsynaptic membrane of neurons. This binding action results in the inhibition of neural networks, thereby maintaining a balance between excitation and inhibition within the central nervous system .

Biochemical Pathways

The primary biochemical pathway of this compound involves the irreversible α-decarboxylation of glutamate, a process catalyzed by the enzyme glutamate decarboxylase . This pathway is related to various internal and external stimuli to plant tissues, including high- or low-temperature stress, salt stress, hypoxia stress, and mechanical damage .

Pharmacokinetics

It is known that the compound can be administered orally and intracardially to rats

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of cardiovascular conditions such as blood pressure and heart rate. It also plays a role in the reduction of anxiety and pain .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the accumulation of GABA in plants is mainly affected by environmental factors such as temperature, humidity, and oxygen content

Biochemical Analysis

Biochemical Properties

4-Aminobutyric Acid Hydroiodide is involved in several biochemical reactions. It interacts with enzymes such as glutamate decarboxylase, which catalyzes the conversion of glutamate to gamma-aminobutyric acid. This interaction is crucial for the regulation of neurotransmission and maintaining the balance between excitatory and inhibitory signals in the nervous system. Additionally, this compound interacts with gamma-aminobutyric acid receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways by binding to gamma-aminobutyric acid receptors, leading to the opening of chloride ion channels and hyperpolarization of the cell membrane. This hyperpolarization inhibits the firing of action potentials, thereby reducing neuronal excitability. Furthermore, this compound impacts gene expression by modulating the activity of transcription factors involved in the synthesis of neurotransmitters .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to gamma-aminobutyric acid receptors. Upon binding, it induces a conformational change in the receptor, leading to the opening of chloride ion channels. This results in an influx of chloride ions into the cell, causing hyperpolarization and inhibition of neuronal activity. Additionally, this compound can modulate the activity of enzymes involved in neurotransmitter synthesis, such as glutamate decarboxylase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of neuronal activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance inhibitory neurotransmission and reduce neuronal excitability. At high doses, it may cause adverse effects such as sedation, motor impairment, and toxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of neuronal activity .

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmitter synthesis and degradation. It is synthesized from glutamate by the enzyme glutamate decarboxylase and can be further metabolized to succinic semialdehyde by gamma-aminobutyric acid transaminase. This metabolic pathway is crucial for maintaining the balance of neurotransmitters in the nervous system .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects on neuronal activity. The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytosol and mitochondria. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments. This localization is essential for its role in modulating neurotransmitter synthesis and neuronal activity .

Properties

IUPAC Name

4-aminobutanoic acid;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.HI/c5-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUOEPIRXOJDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CN.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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